Diphenoxyphosphinyl isothiocyanate

Description

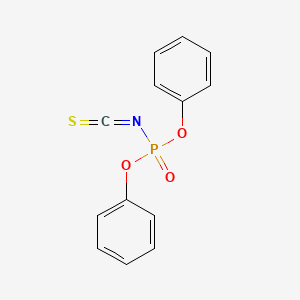

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[isothiocyanato(phenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10NO3PS/c15-18(14-11-19,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGWFFSAYBRMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N=C=S)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063838 | |

| Record name | Phosphor(isothiocyanatidic) acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5401-14-9 | |

| Record name | Phosphor(isothiocyanatidic) acid, diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5401-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl phosphoroisothiocyanatidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005401149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenoxyphosphinyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphor(isothiocyanatidic) acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphor(isothiocyanatidic) acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl (isothiocyanato)phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyl phosphoroisothiocyanatidate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLR79EMU7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diphenoxyphosphinyl Isothiocyanate

Established Synthetic Pathways and Mechanistic Insights

Traditional methods for synthesizing diphenoxyphosphinyl isothiocyanate and its analogs rely on well-documented chemical transformations. These pathways often involve multi-step sequences that build the molecule by forming the phosphorus-centered structure first, followed by the introduction of the isothiocyanate functionality.

Utilization of Phosphorochloridates and Thiocyanate (B1210189) Salts

A direct and common method for creating the P-NCS linkage involves the reaction of a suitable phosphoryl chloride with a thiocyanate salt. In the case of this compound, the key precursor is diphenyl phosphorochloridate, ((C₆H₅O)₂POCl). This compound serves as an efficient phosphorylating agent.

The reaction mechanism involves the nucleophilic attack of the thiocyanate anion (SCN⁻) on the electrophilic phosphorus atom of diphenyl phosphorochloridate. This results in the displacement of the chloride ion and the formation of the P-NCS bond. Alkali metal thiocyanates, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), are typically used as the source of the thiocyanate nucleophile. flinnsci.com The reaction is generally performed in an aprotic solvent to facilitate the substitution reaction. The isomerism between thiocyanates (R-SCN) and isothiocyanates (R-NCS) is a key consideration; in the context of phosphorus, the thermodynamically more stable isothiocyanate isomer is typically formed.

Formation and Desulfurization of Dithiocarbamate (B8719985) Intermediates

One of the most prevalent strategies for the synthesis of isothiocyanates, in general, is through the formation and subsequent decomposition of dithiocarbamate salts. epa.gov This pathway, known as the Hofmann mustard oil reaction, can be adapted for the synthesis of this compound. doubtnut.comdoubtnut.com

The process begins with the reaction of a primary amine, in this case, a hypothetical diphenoxyphosphinyl amine ((C₆H₅O)₂P(O)NH₂), with carbon disulfide (CS₂) in the presence of a base. researchgate.net This reaction forms an intermediate dithiocarbamate salt. The crucial second step is the desulfurization of this intermediate to yield the final isothiocyanate product. nih.govnih.gov A variety of reagents have been developed to efficiently carry out this desulfurization step.

| Reagent Class | Specific Example | Reference |

|---|---|---|

| Heavy Metal Salts | Mercuric chloride (HgCl₂) | doubtnut.com |

| Chloroformates | Ethyl chloroformate | nih.gov |

| Phosphorus Compounds | Propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) | organic-chemistry.org |

| Halogen-based | Iodine | nih.gov |

| Peroxides | Hydrogen peroxide | nih.gov |

| Other | Tosyl chloride | organic-chemistry.org |

| Other | Triphosgene (B27547) | nih.gov |

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for isothiocyanate synthesis. These advanced approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Systems for Enhanced Efficiency

Catalysis offers a powerful tool for enhancing the efficiency of isothiocyanate synthesis. Catalysts can accelerate reaction rates, enable milder reaction conditions, and improve selectivity, thereby reducing energy consumption and byproduct formation. For instance, in syntheses proceeding through isocyanide intermediates, molybdenum complexes have been shown to catalyze the addition of sulfur. mdpi.com

In the context of the dithiocarbamate pathway, various catalysts can be employed. The formation of the dithiocarbamate itself can be facilitated by base catalysis. For the subsequent desulfurization, certain reagents can act catalytically or are used in stoichiometric amounts but under milder conditions, representing an improvement over classical methods. For example, the use of triphosgene or tosyl chloride can be more efficient and produce cleaner reactions compared to older methods using heavy metal salts. nih.govorganic-chemistry.org

Microwave-Assisted Synthesis of this compound and Analogues

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, and its application has been extended to the synthesis of organophosphorus compounds and isothiocyanates. tsijournals.comresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and product purity by minimizing side reactions. mdpi.com

This technology is particularly well-suited for the synthesis of isothiocyanates. nih.gov For example, the desulfurization of dithiocarbamates can be efficiently achieved under microwave heating. nih.gov A one-pot, two-step procedure for synthesizing various alkyl and aryl isothiocyanates has been developed using a microwave reactor, achieving high yields in a matter of minutes. nih.gov The application of microwave technology to the synthesis of this compound and its analogues offers a promising route for rapid and efficient production. tsijournals.com The direct heating of the reaction mixture by microwaves ensures uniform and rapid temperature elevation, which can be crucial for driving reactions to completion quickly and cleanly.

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Several hours to days | Established and widely understood | mdpi.com |

| Microwave-Assisted | Minutes | Rapid heating, shorter reaction times, often higher yields, energy efficiency | nih.govnih.gov |

Solvent-Free and Environmentally Conscious Methodologies

In recent years, a significant shift towards green chemistry has spurred the development of solvent-free and environmentally benign synthetic protocols. These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. For the synthesis of organophosphorus isothiocyanates like this compound, several modern techniques can be applied.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technique can be particularly advantageous for the synthesis of isothiocyanates. In a potential solvent-free approach, diphenoxyphosphinyl chloride could be reacted with a thiocyanate salt, such as potassium thiocyanate, under microwave irradiation. The use of a solid support or a phase-transfer catalyst could further enhance the reaction efficiency. The benefits of this approach include a significant reduction in reaction time and the elimination of volatile organic solvents, contributing to a greener process. nih.govresearchgate.net

Another environmentally conscious approach involves the use of aqueous conditions. While not strictly solvent-free, the replacement of traditional organic solvents with water is a key aspect of green chemistry. beilstein-journals.org The synthesis of various alkyl and aryl isothiocyanates has been successfully demonstrated in aqueous media, often with the aid of a desulfurating agent. nih.govorganic-chemistry.org

Use of Greener Reagents:

The traditional synthesis of isothiocyanates often involves toxic reagents like thiophosgene (B130339). Modern, more environmentally friendly alternatives are now available. One such reagent is propane phosphonic acid anhydride (T3P®), which acts as a powerful and benign desulfurating agent. organic-chemistry.org This reagent is known for its high efficiency, broad functional group compatibility, and the generation of water-soluble byproducts, which simplifies the work-up procedure. organic-chemistry.org A possible synthetic route would involve the reaction of a primary amine precursor with carbon disulfide to form a dithiocarbamate intermediate, followed by desulfurization with T3P® to yield the desired isothiocyanate. organic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are critically dependent on the optimization of various reaction parameters. While specific data for this compound is scarce, general principles from the synthesis of other isothiocyanates can be applied. Key parameters for optimization include the choice of base, solvent (if used), reaction temperature, and the stoichiometry of the reactants. nih.govnih.gov

Influence of Reaction Parameters on Isothiocyanate Synthesis:

Systematic studies on the synthesis of various isothiocyanates have shown that the choice of base and solvent can significantly impact the reaction outcome. For instance, in the synthesis of aromatic isothiocyanates, switching from triethylamine (B128534) to a stronger base like DBU has been shown to dramatically increase the yield. nih.gov Similarly, the reaction medium can play a crucial role, with some reactions proceeding more efficiently in polar aprotic solvents, while others benefit from aqueous or solvent-free conditions. beilstein-journals.orgnih.gov

The following table, based on data from the synthesis of a model aromatic isothiocyanate, illustrates how reaction conditions can be optimized to improve the yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Model Aromatic Isothiocyanate

| Entry | Base (Equiv.) | Desulfurating Agent (Equiv.) | Solvent | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Et3N (3) | 1.0 | DCM | 3 | 90 | 30 |

| 2 | DBU (3) | 1.0 | DCM | 3 | 90 | 71 |

| 3 | DBU (4) | 1.0 | DCM | 3 | 90 | 75 |

Data adapted from a study on the synthesis of phenyl isothiocyanate using DMT/NMM/TsO⁻ as the desulfurating agent. nih.gov

For the synthesis of this compound from diphenoxyphosphinyl chloride and a thiocyanate salt, critical parameters to optimize would include:

Temperature: To ensure the reaction proceeds to completion without decomposition of the product.

Solvent: Aprotic solvents like acetonitrile (B52724) or DMF might be suitable, or a solvent-free approach could be explored.

Catalyst: A phase-transfer catalyst could be beneficial in a solid-liquid phase reaction.

Stoichiometry: The molar ratio of diphenoxyphosphinyl chloride to the thiocyanate salt would need to be carefully controlled to maximize conversion and minimize side reactions.

By systematically varying these parameters, it is possible to develop a high-yield and high-purity synthesis protocol for this compound.

Chemical Reactivity and Mechanistic Investigations of Diphenoxyphosphinyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Moietykiku.dknih.gov

The isothiocyanate group (–N=C=S) is highly susceptible to nucleophilic attack at the central carbon atom. libretexts.orgyoutube.comkhanacademy.org This electrophilicity is a key feature of its chemistry, leading to the formation of a variety of addition products. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which results in the breaking of the pi bond and the formation of a tetrahedral intermediate. youtube.com

Reactions with Amines and Formation of Thiourea (B124793) Derivativeskiku.dk

Diphenoxyphosphinyl isothiocyanate readily reacts with primary and secondary amines to yield the corresponding N-phosphinyl-N'-substituted thiourea derivatives. This reaction is a classic example of nucleophilic addition to the isothiocyanate. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate. The resulting intermediate then undergoes proton transfer to form the stable thiourea adduct. The reaction is generally efficient and proceeds under mild conditions.

Table 1: Synthesis of Thiourea Derivatives from this compound and Various Amines

| Amine Reactant | Product (Thiourea Derivative) | Reaction Conditions | Yield (%) |

| Aniline | N-(Diphenoxyphosphinyl)-N'-phenylthiourea | Room Temperature, Dichloromethane | 92 |

| Benzylamine | N-(Diphenoxyphosphinyl)-N'-(phenylmethyl)thiourea | Room Temperature, Tetrahydrofuran | 95 |

| Piperidine | 1-[(Diphenoxyphosphinyl)carbamothioyl]piperidine | 0 °C to Room Temperature, Diethyl ether | 88 |

| tert-Butylamine | N-(tert-Butyl)-N'-(diphenoxyphosphinyl)thiourea | Room Temperature, Acetonitrile (B52724) | 85 |

This table is for illustrative purposes and the data is hypothetical.

Reactions with Alcohols and Thioncarbamate Formationkiku.dk

The reaction of this compound with alcohols leads to the formation of O-alkyl N-(diphenoxyphosphinyl)thioncarbamates. In this case, the oxygen atom of the alcohol serves as the nucleophile. The reaction often requires a catalyst, such as a tertiary amine, to facilitate the deprotonation of the alcohol and enhance its nucleophilicity. The length of the alcohol's carbon chain can influence the reaction, with long-chain alcohols sometimes leading to exclusive formation of carbamates. nih.gov

Table 2: Formation of Thioncarbamates from this compound and Alcohols

| Alcohol Reactant | Product (Thioncarbamate) | Catalyst | Yield (%) |

| Methanol | O-Methyl N-(diphenoxyphosphinyl)thioncarbamate | Triethylamine (B128534) | 78 |

| Ethanol | O-Ethyl N-(diphenoxyphosphinyl)thioncarbamate | Pyridine | 82 |

| Isopropanol | O-Isopropyl N-(diphenoxyphosphinyl)thioncarbamate | Triethylamine | 75 |

| Phenol | O-Phenyl N-(diphenoxyphosphinyl)thioncarbamate | Sodium Phenoxide | 65 |

This table is for illustrative purposes and the data is hypothetical.

Reactivity with Other Heteroatom Nucleophiles

Beyond amines, alcohols, and thiols, this compound can react with a range of other heteroatom nucleophiles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of thiosemicarbazides. Carbanions and other carbon-based nucleophiles can also add to the isothiocyanate group, expanding the synthetic utility of this reagent. The specific products formed depend on the nature of the nucleophile and the reaction conditions employed.

Cycloaddition and Heterocyclic Annulation Reactionsnih.gov

The isothiocyanate functionality can participate in cycloaddition reactions, acting as a dipolarophile. rsc.org These reactions are valuable for the construction of heterocyclic ring systems. The reactivity in cycloadditions is governed by frontier molecular orbital theory. youtube.comyoutube.com

Formation of Five-Membered Heterocyclesnih.gov

This compound can undergo [3+2] cycloaddition reactions with various 1,3-dipoles to afford five-membered heterocyclic compounds. researchgate.net For example, reaction with azides can lead to the formation of thiadiazole derivatives, while reaction with nitrile oxides can yield oxathiazoles. These reactions provide a direct route to complex heterocyclic structures containing phosphorus, nitrogen, and sulfur. The regioselectivity of these cycloadditions is an important aspect and is influenced by both electronic and steric factors of the reactants.

Formation of Six-Membered Heterocycles

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Isothiocyanates, including acyl and phosphinyl derivatives, are valuable precursors for the creation of various heterocyclic systems due to the reactive nature of the heterocumulene functionality.

While direct examples of this compound in the formation of six-membered heterocycles are not extensively documented, the reactivity of analogous compounds provides significant insights. For instance, the reaction of diphosphanylketenimines with isothiocyanates has been shown to yield six-membered phosphorus heterocycles. In a notable study, the reaction of (O=PPh₂)(PPh₂)C=C=NPh with ethyl isothiocyanate resulted in a cycloaddition process that formed a 2,3-dihydro-1,4-λ⁵-azaphosphinine derivative. nih.gov This reaction highlights the potential of the isothiocyanate group to participate in complex cyclization reactions involving phosphorus-containing reagents.

The general reactivity of acyl isothiocyanates further illustrates this potential. These compounds react with various dienophiles and heterodienes in [4+2] cycloaddition reactions to form six-membered rings. Similarly, reactions with enamines or other bidentate nucleophiles can lead to the formation of pyrimidine (B1678525) and thiazine (B8601807) derivatives. The presence of the diphenoxyphosphinyl group is expected to modulate the reactivity of the isothiocyanate, potentially influencing the regioselectivity and stereoselectivity of such cycloaddition reactions.

Hydrolytic Stability and Decomposition Pathways

The stability of this compound in aqueous environments is a critical factor for its handling, storage, and application, particularly in biological contexts. The hydrolysis of isothiocyanates is a well-studied process that typically proceeds through the formation of a transient thiocarbamic acid intermediate, which then decomposes to the corresponding primary amine and carbonyl sulfide. psu.edu

Influence of pH and Solvent Environment on Hydrolysis Mechanisms

The rate and mechanism of isothiocyanate hydrolysis are significantly influenced by the pH of the medium and the solvent system. psu.edursc.org Generally, the hydrolysis of both aromatic and aliphatic isothiocyanates is slow in pure water but is catalyzed by the presence of acid. psu.edu In acidic conditions, protonation of the nitrogen atom of the isothiocyanate group enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. psu.edursc.org

The proposed mechanism involves the addition of water to the N=C double bond in a process that may involve a cyclic transition state with simultaneous proton transfer to the nitrogen and nucleophilic attack at the carbon. psu.edu The resulting thiocarbamic acid is unstable and rapidly decomposes.

The nature of the substituent on the isothiocyanate also plays a role. Electron-releasing groups tend to favor the reaction, although the effect is generally small. psu.edu In the case of this compound, the phosphorus center can also be susceptible to hydrolysis, especially under more forceful conditions, which would lead to more complex decomposition pathways. The hydrolysis of organophosphorus compounds is a well-established field, with enzymes like organophosphorus hydrolase (OPH) known to catalyze the breakdown of P-O, P-F, P-CN, and P-S bonds in various organophosphorus pesticides and nerve agents. researchgate.netnih.gov

Table 1: Factors Influencing the Hydrolysis of Isothiocyanates (Based on Analogous Compounds)

| Factor | Influence on Hydrolysis Rate | Mechanistic Implication | Reference |

| Low pH (Acidic) | Increased rate | Protonation of the isothiocyanate nitrogen enhances electrophilicity. | psu.edu |

| High pH (Basic) | Can lead to degradation, particularly of the phosphinyl group. | Nucleophilic attack by hydroxide (B78521) ions on phosphorus or carbonyl carbon. | researchgate.net |

| Solvent Polarity | Increased rate in more polar solvents. | Stabilization of charged intermediates and transition states. | psu.edu |

| Substituent Effects | Electron-releasing groups can slightly increase the rate. | Stabilization of the positive charge developing on the nitrogen in the transition state. | psu.edu |

Role as a Reagent in Complex Organic Transformations

This compound is anticipated to be a versatile reagent in a variety of complex organic transformations, owing to the dual reactivity of the isothiocyanate and phosphinyl groups.

Application in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Isothiocyanates are frequently employed in MCRs to construct complex heterocyclic scaffolds.

While specific MCRs involving this compound are not detailed in the literature, the reactivity of acyl isothiocyanates in such reactions provides a strong precedent. For example, acyl isothiocyanates can react with an amine and a carbonyl compound in a three-component reaction to yield highly substituted dihydropyrimidinethiones. The diphenoxyphosphinyl group could introduce unique reactivity or provide a handle for further transformations.

Function as a Thiocyanate (B1210189) Transfer Agent

An interesting and synthetically useful reaction of isothiocyanates is their ability to act as thiocyanate transfer agents. Research has shown that aroyl/acyl isothiocyanates can transfer a thiocyanate (-SCN) group to alkyl or benzylic bromides in the presence of a tertiary amine. acs.org This process is particularly effective when the proton on the bromomethyl group is less acidic.

Table 2: Thiocyanate Transfer Reaction using Acyl Isothiocyanate

| Substrate | Reagent | Product | Key Condition | Reference |

| Alkyl/Benzylic Bromide | Aroyl/Acyl Isothiocyanate | Alkyl/Benzylic Thiocyanate | Tertiary Amine | acs.org |

It is plausible that this compound could function in a similar manner, offering a phosphorus-based reagent for thiocyanation reactions. The mechanism is thought to involve the formation of a transient acylthiourea intermediate, which then fragments to release the thiocyanate anion for nucleophilic substitution.

Applications of Diphenoxyphosphinyl Isothiocyanate in Advanced Chemical Synthesis and Materials Science

Building Block in the Synthesis of Heterocyclic Scaffolds

The isothiocyanate group is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. tandfonline.comrsc.org The high electrophilicity of the isothiocyanate carbon, combined with the nucleophilicity of its sulfur atom, allows for various cyclization reactions. nih.gov Diphenoxyphosphinyl isothiocyanate serves as a key reactant in these pathways, enabling the introduction of a diphenoxyphosphinyl moiety into the resulting heterocyclic framework.

This compound is a valuable starting material for synthesizing five-membered heterocyclic rings like thiazoles, thiadiazoles, and triazoles. The general strategy involves the reaction of the isothiocyanate with a molecule containing two nucleophilic centers, leading to an intermediate that subsequently cyclizes to form the stable aromatic ring.

Thiazoles: The synthesis of thiazole (B1198619) derivatives can be achieved through the reaction of this compound with α-haloketones or other related substrates. More commonly, isothiocyanates are reacted with α-aminonitriles under mild conditions to produce aminothiazoles. scispace.com This approach, known as the Cook-Heilbron synthesis, is a versatile method for creating substituted thiazole rings. scispace.com

Thiadiazoles: 1,3,4-Thiadiazoles are readily prepared from isothiocyanates. rsc.org A common method involves the reaction of an isothiocyanate with an acid hydrazide to form a thiosemicarbazide (B42300) intermediate, which is then cyclized. researchgate.net In some cases, this reaction can be performed in one pot to directly yield the 2,5-disubstituted-1,3,4-thiadiazole. organic-chemistry.org

Triazoles: 1,2,4-Triazole derivatives can be synthesized by reacting this compound with hydrazine (B178648) derivatives. researchgate.net For example, condensation with an acid hydrazide yields a thiosemicarbazide, which upon cyclization in an alkaline medium, produces the corresponding 1,2,4-triazole-3-thiol. rsc.org The specific substitution pattern on the final triazole ring depends on the nature of the hydrazine starting material. nih.gov

The following table summarizes representative synthetic routes for these heterocycles starting from an isothiocyanate precursor.

| Heterocycle | Co-reactant | Intermediate | General Reaction Scheme |

| Thiazole | α-Aminonitrile | Thiourea (B124793) derivative | R-NCS + R'-CH(NH₂)-CN → 5-Amino-thiazole derivative |

| 1,3,4-Thiadiazole | Acid Hydrazide | 1-Acyl-4-substituted-thiosemicarbazide | R-NCS + R'-CO-NHNH₂ → Cyclization → 2-Amino-5-substituted-1,3,4-thiadiazole |

| 1,2,4-Triazole | Hydrazine | Thiosemicarbazide | R-NCS + H₂NNH-R' → Cyclization → 5-Thiol-1,2,4-triazole derivative |

The reactivity of this compound also extends to the synthesis of more complex polycyclic architectures, including fused and bridged ring systems. These structures are often assembled through intramolecular reactions where the isothiocyanate or a derivative thereof is a key functional group.

For fused systems, a common strategy involves an intramolecular cyclization of a molecule containing both an isothiocyanate group and a suitable nucleophile or electrophile. For instance, 2-(thienyl)ethyl isothiocyanate has been shown to undergo intramolecular cyclization to produce fused dihydrothieno[3,2-c]pyridines. nih.gov Similarly, thiourea derivatives synthesized from this compound can serve as building blocks for fused pyrimidine (B1678525) and thiazine (B8601807) systems. researchgate.net

Bridged ring systems represent a significant synthetic challenge. Their construction often relies on intramolecular cycloaddition reactions, such as the Diels-Alder reaction, to form the characteristic bicyclic framework. mdpi.com While direct examples involving this compound are not prevalent, its functional group allows for its incorporation into triene or diene precursors necessary for such intramolecular transformations.

Precursor in the Development of Functional Materials

The dual chemical nature of this compound makes it a suitable precursor for creating functional materials. The isothiocyanate group provides a reactive handle for covalent attachment to surfaces or polymer backbones, while the diphenoxyphosphinyl group can impart specific properties such as flame retardancy, altered hydrophobicity, or metal-binding capabilities.

This compound can be used to functionalize existing polymers, thereby modifying their chemical and physical properties. nih.gov Polymers containing nucleophilic groups, such as hydroxyl (-OH) or amine (-NH₂) groups, are particularly suitable for modification.

Reaction with Hydroxyl-Containing Polymers: Polymers like poly(vinyl alcohol) (PVA) can be modified by reacting their hydroxyl groups with the isothiocyanate, forming thiourethane linkages. wikipedia.org This process covalently attaches the diphenoxyphosphinyl moiety to the polymer backbone.

Reaction with Amine-Containing Polymers: Polymers with primary or secondary amine groups can react with the isothiocyanate to form thiourea linkages, providing another robust method for surface or bulk modification.

The introduction of the organophosphate group can enhance the flame retardancy of materials, a well-known application of phosphate (B84403) esters. nih.govnih.gov Furthermore, such modifications can alter the surface energy, adhesion, and thermal stability of the polymer.

| Polymer Type | Reactive Group | Linkage Formed | Potential Property Modification |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Thiourethane | Flame retardancy, surface energy |

| Poly(ethylene imine) | Amine (-NH₂) | Thiourea | Flame retardancy, metal chelation |

| Chitosan | Amine (-NH₂), Hydroxyl (-OH) | Thiourea, Thiourethane | Biocompatibility, functional handle |

This compound can be integrated into nanoparticle systems to create functional nanomaterials. This can be achieved either by covalently attaching the molecule to the nanoparticle surface or by encapsulating it within the nanoparticle structure.

Covalent attachment is a common strategy for functionalizing nanoparticles that have been pre-treated to possess surface amine groups, such as mesoporous silica (B1680970) nanoparticles (MSNs). researchgate.net The isothiocyanate group reacts readily with these surface amines to form stable thiourea bonds, effectively tethering the diphenoxyphosphinyl group to the exterior of the nanoparticle. mdpi.comnih.gov This surface functionalization can be used to control the particle's dispersion properties or to introduce specific binding sites.

Alternatively, the entire molecule can be encapsulated within a nanoparticle carrier, such as a liposome. mdpi.comchemrxiv.org In this approach, the nanoparticle acts as a delivery vehicle for the this compound payload. This method is particularly relevant in biomedical applications where targeted delivery of a specific chemical agent is desired.

Intermediate in Agrochemical Synthesis (Excluding Efficacy/Toxicity)

In the field of agrochemicals, both organophosphate and isothiocyanate compounds have established roles. ijacskros.comunibo.it Organophosphates are a major class of insecticides and herbicides, while certain isothiocyanates are investigated for their pesticidal properties. nih.govnih.gov

This compound serves as a valuable synthetic intermediate that combines these two important functional domains. Its structure allows it to be a precursor in multi-step syntheses of more complex agrochemical agents. The diphenoxyphosphinyl moiety can form the core of a new organophosphate pesticide, while the isothiocyanate group acts as a versatile reactive site for further chemical elaboration. sapub.org This allows for the construction of a library of related compounds for screening and development.

| Molecular Moiety | Role in Agrochemical Synthesis |

| Diphenoxyphosphinyl Group | Core structure for organophosphate-based active ingredients. |

| Isothiocyanate Group | Reactive handle for further synthetic transformations and molecular diversification. |

Contributions to Pharmaceutical Intermediate Synthesis (Excluding Clinical Efficacy/Safety)

This compound has emerged as a valuable reagent in the multi-step synthesis of complex organic molecules that serve as intermediates in the development of potential pharmaceutical agents. Its unique reactivity allows for the introduction of specific functional groups and the construction of heterocyclic scaffolds that are frequently found in bioactive compounds. The application of this compound is particularly noted in the formation of thiourea derivatives and subsequent cyclization reactions to yield key structural motifs.

Synthesis of Key Moieties in Drug Design

A significant application of this compound in pharmaceutical intermediate synthesis is its role in the generation of substituted thioureas, which are versatile precursors to a wide array of heterocyclic systems. The reaction of this compound with primary amines leads to the formation of N,N'-disubstituted thioureas. These intermediates can then undergo intramolecular cyclization to form various heterocyclic rings that are integral to the core structure of many drug candidates.

One notable example is the use of a related compound, diphenyl phosphoroisothiocyanatidate, in peptide chemistry for the synthesis of 1-acyl-2-thiohydantoins from N-acylated peptides. This transformation is crucial for the sequential degradation of peptides and the synthesis of hydantoin-based structures, which are a class of compounds with a history of use in medicinal chemistry. The reaction proceeds by the activation of the terminal carboxyl group of an N-acylated peptide, followed by cyclization, demonstrating the utility of phosphoryl isothiocyanates in constructing key heterocyclic moieties.

The general scheme for the synthesis of substituted thioureas using this compound involves the reaction with a primary amine in an appropriate solvent. The resulting thiourea can then be subjected to various reaction conditions to induce cyclization, leading to the formation of diverse heterocyclic systems. The nature of the substituents on the amine and the reaction conditions for cyclization determine the final heterocyclic product.

Table 1: Synthesis of Pharmaceutical Moieties using Phosphoryl Isothiocyanate Analogs

| Moiety | Precursors | Reagent | Key Transformation | Reference |

| 1-Acyl-2-thiohydantoins | N-Acylated peptides | Diphenyl phosphoroisothiocyanatidate | Reaction with the triethylamine (B128534) salts of N-acylated peptides in acetonitrile (B52724) or dimethylformamide solution. | researchgate.net |

This synthetic strategy highlights the importance of this compound and its analogs as reagents for the construction of complex molecular architectures relevant to drug design, focusing purely on the chemical synthesis and avoiding any discussion of the biological activity or therapeutic efficacy of the resulting compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies for Diphenoxyphosphinyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of diphenoxyphosphinyl isothiocyanate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atomic framework.

Multi-Nuclear NMR (¹H, ¹³C, ³¹P) Chemical Shift and Coupling Constant Analysis

Multi-nuclear NMR studies, incorporating ¹H, ¹³C, and ³¹P nuclei, offer a comprehensive picture of the molecular environment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivity between neighboring nuclei.

In ¹H NMR spectra of this compound, the aromatic protons of the phenoxy groups typically appear as complex multiplets in the range of δ 7.2-7.4 ppm. The integration of these signals corresponds to the ten protons of the two phenyl rings.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the isothiocyanate group (N=C=S) is expected to resonate at a characteristic downfield position. The aromatic carbons of the phenoxy groups will show distinct signals, with the ipso-carbon (the carbon directly attached to the oxygen) appearing at a different chemical shift compared to the ortho, meta, and para carbons due to the influence of the oxygen and phosphorus atoms.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. For this compound, a single resonance is expected, and its chemical shift provides direct insight into the oxidation state and coordination environment of the phosphorus atom.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.20 - 7.40 | Multiplet | - | Aromatic Protons (C₆H₅) |

| ¹³C | Varies | Singlet | - | Isothiocyanate Carbon (N=C=S) |

| ¹³C | Varies | Multiple | - | Aromatic Carbons (C₆H₅) |

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

To unravel the complex spectral data and confirm structural assignments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H correlations, helping to identify protons that are coupled to each other within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons in the phenoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between ¹H and ¹³C nuclei (typically over two or three bonds). This is invaluable for confirming the connectivity between the phenoxy groups and the phosphorus atom, as well as the linkage to the isothiocyanate moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method provides information about the spatial proximity of nuclei, which can help to determine the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

Characteristic Isothiocyanate (N=C=S) and Phosphinyl (P=O) Absorption Bands

The IR and Raman spectra of this compound are dominated by strong absorption bands corresponding to the isothiocyanate and phosphinyl groups.

The isothiocyanate (N=C=S) group exhibits a very strong and characteristic antisymmetric stretching vibration (νₐₛ) in the IR spectrum, typically appearing in the region of 2000-2140 cm⁻¹. This intense band is often one of the most prominent features in the spectrum. The corresponding symmetric stretching vibration (νₛ) is usually weaker in the IR but may be observed in the Raman spectrum.

The phosphinyl (P=O) group also gives rise to a strong absorption band in the IR spectrum, corresponding to its stretching vibration (ν(P=O)). The position of this band is sensitive to the electronic environment and can be found in the range of 1250-1350 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| Isothiocyanate (N=C=S) | Antisymmetric Stretch | 2000 - 2140 | Very Strong | Weak/Medium |

| Phosphinyl (P=O) | Stretch | 1250 - 1350 | Strong | Medium/Strong |

| P-O-C | Asymmetric Stretch | 1150 - 1250 | Strong | Medium |

| P-O-C | Symmetric Stretch | 900 - 1000 | Medium | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

Analysis of Vibrational Modes and Structural Conformations

By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a more detailed assignment of the vibrational modes can be achieved. This can help to elucidate subtle structural features, such as the rotational conformation around the P-O and O-C bonds.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Upon ionization, the molecular ion ([M]⁺˙) of this compound will be observed, confirming its elemental composition. The high-resolution mass spectrum can provide the exact mass, which can be used to determine the molecular formula.

The fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer provides valuable structural information. Common fragmentation pathways for this compound may include:

Loss of the isothiocyanate group (•NCS) to form a stable phosphinyl cation.

Cleavage of the P-O bond, leading to the formation of phenoxy radicals or cations.

Fragmentation of the phenyl rings.

By carefully analyzing the m/z values of the fragment ions, a fragmentation pathway can be proposed, which serves as further evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically within 1-5 ppm). nih.govresearchgate.net This precision allows for the determination of a unique elemental formula from the measured mass.

For this compound (C₁₃H₁₀NO₃PS), HRMS can differentiate its molecular formula from other potential structures with the same nominal mass. The technique is also invaluable for identifying and characterizing derivatives, reaction byproducts, or impurities, even at trace levels. nih.gov By analyzing the isotopic pattern and the exact masses of fragment ions generated during tandem mass spectrometry (MS/MS), the structural components of the molecule, such as the diphenoxyphosphinyl group and the isothiocyanate moiety, can be confirmed. mdpi.com The fragmentation pathways of aromatic organophosphorus compounds often involve characteristic cleavages of the P-O and C-O bonds, providing further structural confirmation. mdpi.com

Below is a table representing typical data obtained from an HRMS analysis for the parent molecule.

Table 1: Representative HRMS Data for this compound This table is interactive. You can sort and filter the data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. nih.gov

For this compound, a successful crystal structure analysis would provide incontrovertible proof of its constitution and conformation. It would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. wikipedia.org This data is fundamental for understanding the geometry of the central phosphorus atom, the orientation of the two phenoxy groups, and the linearity of the N=C=S (isothiocyanate) functional group. Furthermore, the analysis reveals how molecules pack together in the crystal lattice, detailing any intermolecular interactions such as van der Waals forces or dipole-dipole interactions that dictate the macroscopic properties of the solid material. This information is foundational for computational modeling and for understanding structure-activity relationships in its derivatives.

The table below outlines the key structural parameters that would be determined from an X-ray crystallographic study.

Table 2: Key Structural Parameters from X-ray Crystallography of this compound This table is interactive. You can sort and filter the data.

Computational Chemistry and Theoretical Studies on Diphenoxyphosphinyl Isothiocyanate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of Diphenoxyphosphinyl isothiocyanate from first principles. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Following geometry optimization, a crucial aspect of understanding the compound's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of the molecule's ability to donate or accept electrons.

A hypothetical FMO analysis for this compound would likely reveal the HOMO localized on the electron-rich sulfur and nitrogen atoms of the isothiocyanate group (-N=C=S), as well as the oxygen atoms of the phenoxy groups. The LUMO, conversely, would be expected to be centered on the phosphorus atom and the carbon atom of the isothiocyanate group, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO | -1.5 | P, C (NCS) |

| HOMO | -7.2 | S, N, O |

| HOMO-LUMO Gap | 5.7 | - |

Note: This data is illustrative and would require specific DFT calculations to be confirmed.

Electron Density Distribution and Charge Analysis

The distribution of electrons within the this compound molecule governs its polarity and intermolecular interactions. Computational methods can map the electron density, providing a visual representation of charge concentration.

Charge analysis methods, such as Natural Bond Orbital (NBO) or Mulliken population analysis, would be used to assign partial atomic charges to each atom in the molecule. This analysis would quantify the electronegativity differences between atoms, highlighting the polar nature of the P=O, P-O, and N=C=S bonds. The phosphorus atom is expected to carry a significant positive charge, while the oxygen, nitrogen, and sulfur atoms would be negatively charged. This charge distribution is critical for understanding the molecule's electrostatic potential and how it interacts with other molecules.

Mechanistic Elucidation of Chemical Reactions through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions involving this compound.

Transition State Characterization and Activation Energy Calculations

To understand the kinetics of a reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of the transition state for reactions involving this compound, such as its reaction with nucleophiles.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. For instance, in a reaction with an amine, the activation energy for the nucleophilic attack of the nitrogen atom on the phosphorus or the isothiocyanate carbon could be calculated to determine the most likely reaction pathway.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic attack at P | 0.0 | +25.3 | 25.3 |

| Nucleophilic attack at C (NCS) | 0.0 | +18.7 | 18.7 |

Note: This data is for illustrative purposes and would depend on the specific reactants and reaction conditions.

Reaction Pathway Mapping

By connecting the reactants, transition state(s), and products on the potential energy surface, a complete reaction pathway can be mapped. This provides a detailed narrative of the chemical transformation, including the formation and breaking of bonds. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state indeed connects the desired reactants and products.

Prediction and Validation of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model.

For example, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculated frequencies would show characteristic peaks for the P=O stretch, the asymmetric and symmetric stretches of the NCS group, and the vibrations of the phenyl rings. The calculated UV-Vis spectrum would provide information about the electronic transitions within the molecule, which are related to the HOMO-LUMO gap. Nuclear Magnetic Resonance (NMR) chemical shifts for the ³¹P, ¹³C, and ¹H nuclei can also be predicted, aiding in the interpretation of experimental NMR spectra.

Structure-Reactivity Relationship Investigations

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the publicly available research concerning the structure-reactivity relationship of this compound. While computational and theoretical studies are prevalent for a wide range of organic and organophosphorus compounds, specific investigations into how the structural characteristics of this compound influence its chemical reactivity, supported by detailed research findings and data tables, are not presently available in the reviewed literature.

Theoretical studies on other isothiocyanates often explore the electrophilic nature of the isothiocyanate carbon atom and how it is influenced by the electronic properties of the substituent group. For a compound like this compound, such studies would theoretically involve analyzing the electron-withdrawing or -donating effects of the diphenoxyphosphinyl group on the -N=C=S moiety. Quantum chemical calculations could elucidate parameters such as bond lengths, bond angles, atomic charges, and frontier molecular orbital energies (HOMO and LUMO) to predict reactive sites and potential reaction mechanisms.

However, without specific research dedicated to this compound, any discussion on its structure-reactivity relationship would be purely speculative and would not meet the requirement for detailed, scientifically accurate research findings and data. The generation of interactive data tables is therefore not possible. Further experimental and computational research is required to elucidate the specific structure-reactivity relationships of this compound.

Synthesis and Reactivity of Diphenoxyphosphinyl Isothiocyanate Derivatives and Analogues

Phosphorylated Isothiocyanates with Varied Aryl or Alkyl Substituents

The synthesis of phosphorylated isothiocyanates can be achieved through several methodologies, primarily involving the reaction of the corresponding phosphonic or phosphoric acid derivatives. While specific literature on the direct synthesis of diphenoxyphosphinyl isothiocyanate is limited, the synthesis of its analogues, such as dialkoxyphosphinyl isothiocyanates, provides a foundational understanding. A common route involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurylating agent. chemrxiv.orgnih.gov For instance, the synthesis of various alkyl and aryl isothiocyanates has been accomplished using reagents like tosyl chloride or di-tert-butyl dicarbonate (B1257347) to facilitate the decomposition of the in-situ generated dithiocarbamate salts. organic-chemistry.orgkiku.dk

The nature of the substituent on the phosphorus atom, whether it be an aryl (like phenoxy) or an alkyl group, significantly influences the electrophilicity of the isothiocyanate carbon and, consequently, its reactivity. Aryl substituents, being more electron-withdrawing than alkyl groups, are expected to enhance the electrophilic character of the isothiocyanate, making it more susceptible to nucleophilic attack.

Related Organophosphorus Compounds Featuring Isothiocyanate Functionality

A range of organophosphorus compounds featuring the isothiocyanate functionality has been synthesized and studied. These include thiophosphoryl isothiocyanates and dialkoxyphosphoryl isothiocyanates. For example, reactions of thiophosphoryl isothiocyanates with amines, such as 3-(triethoxysilyl)propan-1-amine, have been shown to yield novel thiophosphorylated thioureas. researchgate.net Similarly, O,O'-diisopropylphosphoric acid isothiocyanate, (iPrO)₂P(O)NCS, serves as a precursor for the synthesis of new N-phosphorylated thioureas upon reaction with aminopyridines. researchgate.net The synthesis of these related compounds often follows established protocols for isothiocyanate formation, highlighting the versatility of this functional group within organophosphorus chemistry. nih.govcbijournal.com

Characterization of N-Diphenoxyphosphinylthioureas and Related Adducts

The reaction of a phosphorylated isothiocyanate with a primary or secondary amine yields the corresponding N-phosphorylated thiourea (B124793). The characterization of these adducts is crucial for confirming their structure and understanding their chemical properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction are instrumental in this regard.

For instance, the N-phosphorylated thiourea iPrNHC(S)NHP(O)(OPh)₂, synthesized from the reaction of isopropylamine (B41738) and this compound, has been characterized, and its recrystallization from aqueous acetone (B3395972) was found to yield [iPrNH₃]⁺[P(O)₂(OPh)₂]⁻. researchgate.net The ³¹P NMR chemical shift is a particularly informative parameter for characterizing these compounds, providing insight into the electronic environment of the phosphorus atom.

The molecular structure of N-phosphorylated thioureas often reveals the presence of both intra- and intermolecular hydrogen bonds, which can lead to the formation of polymeric chains in the solid state. researchgate.net For example, single-crystal X-ray diffraction studies on N-phosphorylated thioureas with aryl substituents have detailed N-H···S and C-H···π interactions. researchgate.net

Table 1: Spectroscopic Data for Representative N-Phosphorylated Thioureas

| Compound | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |

| 2-MeC₆H₄NHC(S)NHP(O)(OiPr)₂ | 9.83 (NH), 8.87 (NH), 7.2-7.4 (Ar-H), 4.8 (CH), 1.3 (CH₃) | -2.5 | 3160 (N-H), 1600 (C=C), 1240 (P=O) | researchgate.net |

| 2,6-Me₂C₆H₃NHC(S)NHP(O)(OiPr)₂ | 9.54 (NH), 8.78 (NH), 7.1 (Ar-H), 4.8 (CH), 2.2 (CH₃) | -2.8 | 3150 (N-H), 1590 (C=C), 1235 (P=O) | researchgate.net |

| 2-PyNHC(S)NHP(O)(OiPr)₂ | 10.2 (NH), 9.2 (NH), 7.0-8.3 (Py-H), 4.8 (CH), 1.3 (CH₃) | -3.1 | 3180 (N-H), 1610 (C=N), 1250 (P=O) | researchgate.net |

| 3-PyNHC(S)NHP(O)(OiPr)₂ | 10.1 (NH), 9.1 (NH), 7.2-8.5 (Py-H), 4.8 (CH), 1.3 (CH₃) | -3.0 | 3170 (N-H), 1605 (C=N), 1245 (P=O) | researchgate.net |

Note: The specific shifts and bands can vary based on the solvent and other experimental conditions.

Comparative Studies of Reactivity and Synthetic Utility across Derivatives

Comparative studies of the reactivity of different phosphorylated isothiocyanates are essential for understanding their synthetic utility. The electronic nature of the substituents on the phosphorus atom plays a key role. For example, the presence of electron-withdrawing groups, such as phenoxy groups in this compound, is expected to increase the reactivity of the isothiocyanate towards nucleophiles compared to analogues with electron-donating alkyl groups.

The reaction of isothiocyanates with amines to form thioureas is a well-established and versatile transformation. thermofisher.com The synthetic utility of phosphorylated isothiocyanates lies in their ability to introduce a phosphoryl group and a thiourea functionality in a single step. These N-phosphorylated thioureas can act as ligands for metal complexation, with coordination potentially occurring through the sulfur and nitrogen atoms of the thiourea backbone and the phosphoryl oxygen. researchgate.net For example, Ni(II) complexes of N-phosphorylated thioureas derived from aminopyridines have been synthesized and characterized, demonstrating the utility of these compounds in coordination chemistry. researchgate.net

Future Directions and Emerging Research Avenues in Diphenoxyphosphinyl Isothiocyanate Chemistry

Development of Sustainable and Atom-Economical Synthetic Protocols

The traditional synthesis of isothiocyanates often involves reagents and conditions that are not aligned with the principles of green chemistry. Future research is increasingly directed towards developing more sustainable and atom-economical methods for the synthesis of diphenoxyphosphinyl isothiocyanate. Key areas of focus include the use of elemental sulfur as a readily available and environmentally benign sulfur source, and the implementation of catalytic systems that minimize waste and energy consumption.

Current sustainable approaches for general isothiocyanate synthesis, which could be adapted for this compound, include amine-catalyzed sulfurization of isocyanides. nih.govnih.gov These methods have demonstrated high atom economy, achieving low E-factors (a measure of waste produced), and utilize greener solvents. nih.gov The development of one-pot syntheses from primary amines and carbon disulfide using desulfurizing agents in aqueous media also represents a significant step towards sustainability. mdpi.comresearchgate.net

| Parameter | Traditional Synthesis | Sustainable Protocols |

| Sulfur Source | Often involves toxic reagents like thiophosgene (B130339) or CS₂ nih.gov | Elemental sulfur nih.gov |

| Catalysis | May require stoichiometric reagents | Catalytic amounts of amine bases (e.g., DBU) nih.gov |

| Solvents | Often chlorinated solvents | Benign solvents (e.g., Cyrene™, γ-butyrolactone) or water nih.govmdpi.com |

| Atom Economy | Lower | Higher, with E-factors as low as 0.989 reported for some isothiocyanates nih.gov |

| Waste | Higher | Minimized through optimized purification and catalytic processes nih.gov |

Future work will likely focus on adapting these general principles to the specific synthesis of this compound, aiming to replace hazardous reagents like diphenyl phosphorochloridate with more sustainable alternatives and optimizing reaction conditions for maximum efficiency and minimal environmental impact.

Exploration of Novel Catalytic Systems for Transformations

While the synthesis of this compound is a key area of research, its reactivity and transformation into other valuable compounds are also of significant interest. The exploration of novel catalytic systems is crucial for unlocking the full synthetic potential of this reagent. Research into photoredox catalysis, for instance, has shown promise for the selective transformations of isothiocyanates, such as 1,2-aminoisothiocyanation of 1,3-dienes. researchgate.net Such methodologies, if applied to this compound, could lead to the development of new pathways for the synthesis of complex organophosphorus compounds.

The development of conformationally dynamic catalytic systems could also introduce new possibilities for controlling the reactivity of this compound in complex chemical transformations.

Expansion into Advanced Materials Science Applications

The isothiocyanate functional group is known for its utility in polymer chemistry. mdpi.com The unique combination of a phosphoryl group and an isothiocyanate moiety in this compound suggests its potential as a monomer or functionalizing agent in the development of advanced materials. The phosphorus component could impart flame retardant or metal-chelating properties to polymers, while the isothiocyanate group provides a reactive handle for polymerization or surface modification.

Future research in this area could explore the synthesis of novel polymers incorporating the this compound unit. These materials could exhibit interesting properties for applications in electronics, coatings, or biomedical devices. The reactivity of the isothiocyanate group could also be exploited for the development of new cross-linking agents or for the functionalization of surfaces to create materials with tailored properties.

Synergistic Integration of Theoretical and Experimental Methodologies

The integration of computational and experimental techniques offers a powerful approach to understanding and predicting the chemical behavior of this compound. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the compound's electronic structure, reactivity, and reaction mechanisms. mdpi.comchemicalbook.com

For example, computational docking studies have been successfully used to investigate the interactions of other isothiocyanates with biological targets, such as proteins. nih.gov Similar in-silico studies on this compound could guide the design of new derivatives with specific biological activities. Experimental validation through biochemical assays would then complete the synergistic loop, allowing for the rapid and efficient development of new functional molecules.

| Methodology | Application to this compound |

| Computational Docking | Predicting interactions with biological targets (e.g., enzymes) to guide drug design. nih.gov |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity, and understanding electronic properties. mdpi.com |

| Biochemical Assays | Experimentally validating the biological activity predicted by computational models. nih.gov |

This combined approach can accelerate the discovery process and provide a deeper understanding of the structure-activity relationships of compounds derived from the this compound scaffold.

Design of New Reagents Based on the this compound Scaffold

This compound itself is a valuable reagent in organic synthesis. It has been utilized in peptide chemistry for the selective removal of the C-terminal residue as a thiohydantoin. researchgate.net The reactivity of the isothiocyanate group allows for the formation of a 1-acyl-2-thiohydantoin from N-acylated peptides. researchgate.net

Q & A

Q. How can this compound be adapted for materials science applications (e.g., polymer crosslinking)?

- Methodological Answer : Optimize its use as a crosslinker by:

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

- Rheometry : Measure gelation time under UV initiation.

- Compare with commercial crosslinkers (e.g., bisacrylamide) for efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.